Predicted Boiling Point Elevation in 14601-82-2 vs. Diphenolic Acid
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid demonstrates a substantially higher predicted boiling point compared to its non-nitrated parent, diphenolic acid. The dinitro functionalization increases the compound's molecular weight and polar surface area, leading to stronger intermolecular interactions .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 538.7 °C at 760 mmHg |
| Comparator Or Baseline | Diphenolic acid (CAS 126-00-1) - Predicted boiling point not explicitly reported but expected to be significantly lower based on molecular weight and functional group analysis |
| Quantified Difference | Cannot be calculated without a predicted or measured baseline for diphenolic acid. |
| Conditions | Predicted value (ChemSrc database); no experimental boiling point data available. |
Why This Matters
This predicted property difference is critical for planning purification (e.g., distillation) and assessing thermal stability in high-temperature applications.
